Rapacuronium-d3 Bromide
CAS No.:
Cat. No.: VC0199660
Molecular Formula: C₃₇H₅₈D₃BrN₂O₄
Molecular Weight: 680.81
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₃₇H₅₈D₃BrN₂O₄ |
---|---|
Molecular Weight | 680.81 |
Introduction
Chemical Structure and Properties
Molecular Composition
Rapacuronium-d3 Bromide shares the fundamental chemical backbone of rapacuronium bromide, with the unique feature of three deuterium atoms replacing hydrogen at specific positions. The parent compound has a chemical name of 1-[(2β, 3α, 5α, 16β, 17β)-3-(Acetyloxy)-17-(1-oxopropoxy)-2-(1-piperidiny)androstan-16-yl]-1-(2-propenyl) piperidinium bromide . The chemical formula of the non-deuterated version is C37H61BrN2O4, with a molecular weight of 677.78 . The deuterated version (d3) maintains this core structure while incorporating three deuterium atoms, slightly increasing its molecular weight.
Structural Characteristics
Rapacuronium-d3 Bromide features an aminosteroid backbone similar to other neuromuscular blocking agents such as vecuronium, pancuronium, rocuronium, and pipecuronium . This steroid framework provides the molecular foundation for its pharmacological activity. The compound is distinguished by its mono-quaternary structure in the form of a bromide salt, with the deuterium atoms strategically positioned to alter metabolic pathways without significantly changing receptor interactions.
Physical Properties
As a deuterated version of rapacuronium bromide, this compound exists as a solid that can be formulated for pharmaceutical use. The parent compound was typically supplied as a sterile, non-pyrogenic lyophilized cake for reconstitution with sterile water for injection, creating an isotonic preparation at pH 4.0 with a concentration of 20 mg/mL . Similar formulation principles would likely apply to the deuterated version.
Pharmacological Profile
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of Rapacuronium-d3 Bromide is characterized by its rapid onset of action, typically within 1.2 to 1.8 minutes after administration . This rapid onset is comparable to the parent compound and represents one of its key clinical advantages. The duration of action is relatively short compared to other non-depolarizing neuromuscular blockers, typically ranging from 10.2 to 16.5 minutes for the parent compound .
The deuteration likely affects pharmacokinetic parameters by potentially slowing metabolic degradation at specific positions, which could theoretically extend the half-life while maintaining similar receptor binding properties. This characteristic makes deuterated compounds valuable for pharmacokinetic studies and understanding metabolic pathways .
Clinical Applications
Surgical Utility
Based on the properties of the parent compound, Rapacuronium-d3 Bromide would be indicated as an adjunct to general anesthesia, specifically to facilitate tracheal intubation and provide skeletal muscle relaxation during surgical procedures . The rapid onset and relatively short duration of action make it particularly suitable for short surgical procedures where quick recovery of neuromuscular function is desirable.
Special Population Considerations
Furthermore, since the parent compound is substantially excreted by the kidney, the risk of prolonged effect or other toxic reactions may be greater in patients with impaired renal function . In patients with hepatic insufficiency, resistance to neuromuscular blocking agents has been ascribed to an increase in volume of distribution .
Comparative Analysis With Other Neuromuscular Blockers
Performance Comparison
The following table presents a comparison of Rapacuronium-d3 Bromide with other neuromuscular blocking agents:
Compound | Type | Onset Time (minutes) | Duration of Action (minutes) | Unique Features |
---|---|---|---|---|
Rapacuronium Bromide | Non-depolarizing | 1.2 - 1.8 | 10.2 - 16.5 | Risk of bronchospasm |
Rocuronium Bromide | Non-depolarizing | 1 - 2 | 66 - 80 | Intermediate duration; widely used |
Vecuronium Bromide | Non-depolarizing | 2 - 3 | 25 - 40 | Slower onset; less potent |
Mivacurium Chloride | Non-depolarizing | 2 - 3 | 15 - 20 | Shortest duration among non-depolarizers |
Table data derived from search results
Clinical Advantages
The rapid onset of action of Rapacuronium-d3 Bromide represents its primary clinical advantage, making it comparable to rocuronium but with a potentially shorter duration of action. This pharmacological profile positions it as a potentially valuable option for short procedures requiring rapid intubation followed by quick recovery of neuromuscular function.
Research Applications
Metabolic Studies
The deuterated nature of Rapacuronium-d3 Bromide makes it particularly valuable for metabolic studies. The incorporation of deuterium atoms allows researchers to track metabolic pathways more effectively, as the deuterium-carbon bond is stronger than the hydrogen-carbon bond, potentially slowing certain metabolic processes . This property enables detailed investigation of the compound's biotransformation and elimination pathways.
Preclinical Findings
While specific data on Rapacuronium-d3 Bromide is limited in the search results, research on the parent compound included reproduction studies in pregnant non-ventilated New Zealand White rabbits and non-ventilated Sprague Dawley rats. Throughout gestation days 6-18, rabbits received varying doses (0.75, 1.5, or 3 mg/kg/day) by continuous infusion, while rats received intravenous doses (0.75, 1.5, or 2.25 mg/kg/day) in 3 divided doses during gestation days 6-17 .
Comparative Biochemical Studies
Research comparing Rapacuronium-d3 Bromide with other neuromuscular blockers would likely focus on biochemical parameters similar to those studied for related compounds. For example, studies of rocuronium bromide in cardiac surgery have examined changes in PCO₂, PO₂, pH, and electrolytes following administration . Such parameters would be relevant for evaluating the physiological effects of Rapacuronium-d3 Bromide in various clinical contexts.
Future Research Directions
Pharmacokinetic Investigations
Future research on Rapacuronium-d3 Bromide may focus on detailed pharmacokinetic analyses, leveraging the deuterium labeling to better understand metabolic pathways and elimination profiles. Such studies could provide valuable insights into the influence of deuteration on drug metabolism and clearance.
Structure-Activity Relationships
Investigation of structure-activity relationships comparing Rapacuronium-d3 Bromide with other deuterated and non-deuterated neuromuscular blockers could yield important information about molecular determinants of onset time, duration of action, and safety profiles. This knowledge could inform the development of next-generation neuromuscular blocking agents with improved pharmacological properties.
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